molecular formula C10H15N3O B13690060 5-(3-Methylmorpholino)pyridin-2-amine

5-(3-Methylmorpholino)pyridin-2-amine

Cat. No.: B13690060
M. Wt: 193.25 g/mol
InChI Key: IQUGNNDVJSMDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylmorpholino)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the development of targeted cancer therapies. Its molecular structure incorporates a 2-aminopyridine scaffold linked to a 3-methylmorpholine group, a feature shared with advanced investigational compounds . Research indicates that analogues featuring the 3-methylmorpholine substitution demonstrate enhanced potency as inhibitors of key signaling pathways, such as PI3K and mTOR, which are frequently hyperactivated in cancer and drive tumor growth and proliferation . The inclusion of the morpholine ring is a recognized strategy in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a molecule. This heterocycle contributes to a favorable balance of lipophilicity and solubility, and can be critical for improving brain permeability, making structural analogues relevant for both systemic and central nervous system (CNS) targets . As such, this compound serves as a valuable building block and intermediate for researchers synthesizing novel potential therapeutics for oncology and neurodegenerative diseases. It is intended for use in strictly controlled laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(3-methylmorpholin-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)

InChI Key

IQUGNNDVJSMDAA-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=CN=C(C=C2)N

Origin of Product

United States

Molecular Recognition and Interaction Studies of 5 3 Methylmorpholino Pyridin 2 Amine Scaffolds

Structure-Interaction Relationship (SIR) Analysis

The binding affinity and specificity of 5-(3-Methylmorpholino)pyridin-2-amine derivatives are intricately linked to their three-dimensional structure and the nature of their substituents. SIR studies have been pivotal in elucidating these connections.

Influence of Stereochemistry on Molecular Recognition Profiles

In studies of related complex inhibitors targeting the PI3K/mTOR pathway, a specific stereoisomer is often selected for development, highlighting the importance of stereochemistry for optimal biological activity. For instance, the potent dual PI3K/mTOR inhibitor PQR530 is specifically the (S)-enantiomer. nih.gov This suggests that the (S)-configuration positions the methyl group in a way that either forms favorable interactions or avoids steric clashes within the binding pocket, thereby enhancing binding affinity compared to the (R)-enantiomer or a racemic mixture. The fixed orientation of the methyl group can restrict the conformational flexibility of the morpholine (B109124) ring, pre-organizing the molecule into a bioactive conformation that favorably presents key interaction motifs, such as the morpholine oxygen, to the target protein.

Impact of Substituent Modifications on Binding Modes and Affinities

Modifications to both the pyridin-2-amine core and the morpholino moiety have profound effects on binding. The 2-amino group on the pyridine (B92270) ring is a key interaction point, frequently forming hydrogen bonds with acidic residues in kinase binding sites. acs.org Similarly, the oxygen atom of the morpholine ring is a critical hydrogen bond acceptor. acs.orgnih.gov

In a series of related 1,3,5-triazine-based PI3K/mTOR inhibitors, the morpholine oxygen consistently forms a crucial hydrogen bond with the backbone amide of a valine residue (Val851 in PI3Kα or Val882 in PI3Kγ). acs.orgnih.gov The 2-aminopyridine (B139424) moiety, meanwhile, interacts with multiple aspartate residues. For example, in the crystal structure of a related compound complexed with PI3Kγ, the amino group forms hydrogen bonds with Asp836, Asp841, and Asp964. acs.org

Substituents on the pyridine ring can be used to fine-tune activity and selectivity. The introduction of a trifluoromethyl group, for instance, has been shown to yield excellent potency for PI3Kα. acs.org The table below illustrates the impact of such modifications on inhibitory activity.

CompoundKey SubstitutionsTargetInhibitory Activity (Ki or IC50)Key Finding
PQR3094-(Trifluoromethyl) on pyridine; two morpholino groups on triazinePI3KαPotent (nM range)Trifluoromethyl group enhances potency; 2-aminopyridine interacts with Asp residues. acs.org
PQR5304-(Difluoromethyl) on pyridine; one (S)-3-methylmorpholino group on triazinePI3Kα/mTORPotent (nM range)Demonstrates that modifications on both pyridine and morpholine rings are tolerated and can tune selectivity. nih.gov
Compound with HydroxymethylHydroxymethyl group instead of lipophilic substituentmTORSharp loss of activityHighlights the need for lipophilic substituents in certain regions of the binding pocket. nih.gov

These findings underscore that binding affinity is a delicate balance of factors including hydrogen bonding capacity and the steric/electronic effects of substituents, which can lead to either favorable interactions or detrimental steric hindrance. nih.gov

Exploration of Asymmetric versus Symmetric Derivatization on Interaction Potency

The derivatization of the core scaffold can be either symmetric or asymmetric, a factor that significantly influences interaction potency and selectivity. Symmetrically substituted compounds, such as those with two identical morpholino groups, present a different interaction profile than asymmetrically substituted ones, where one morpholino group might be modified (e.g., with a 3-methyl group) or replaced entirely.

Studies on PI3K inhibitors have shown that both symmetric (e.g., PQR309) and asymmetric (e.g., PQR530, PIKiN3) derivatives can be highly potent. nih.govacs.org Asymmetric derivatization allows for the independent optimization of interactions within different sub-pockets of a binding site. For example, one side of the molecule can be tailored to interact with the hinge region of a kinase, while the other side is modified to engage with the affinity pocket. This strategy can enhance selectivity between closely related targets, such as different PI3K isoforms or between PI3K and mTOR. acs.org The ability to asymmetrically modify the scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of the lead compound.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable for understanding the molecular recognition of this compound scaffolds at an atomic level. These techniques provide predictive models of binding and detailed interaction maps.

Molecular Docking Simulations to Elucidate Binding Orientations

Molecular docking simulations have been successfully employed to predict and rationalize the binding mode of this compound derivatives within the ATP-binding site of target proteins like PI3K. nih.gov These simulations position the ligand within the receptor's active site and score the potential poses based on predicted binding energy.

For related PI3K inhibitors, docking studies consistently show the morpholine moiety binding in the hinge region, with its oxygen atom acting as a hydrogen bond acceptor to the backbone NH of a key valine residue (Val851/Val882). nih.govacs.org The pyridin-2-amine portion of the scaffold typically extends towards the catalytic loop, where it can interact with charged residues. The outcomes of these simulations guide further synthetic modifications by identifying which positions on the scaffold are amenable to substitution without disrupting key binding interactions.

Ligand-Macromolecule Interaction Profiling

Beyond predicting orientation, computational models and experimental structures provide detailed profiles of the non-covalent interactions that stabilize the ligand-macromolecule complex. These profiles are essential for understanding the sources of binding affinity and selectivity.

For the this compound scaffold and its close analogs, the interaction network is characterized by a combination of hydrogen bonds and hydrophobic contacts. acs.org X-ray crystallography of a related inhibitor (PQR309) in complex with PI3Kγ (PDB code: 5OQ4) confirmed the binding mode predicted by docking. acs.org This structure revealed a precise network of interactions that anchor the ligand in the active site.

The following table summarizes the key interactions observed for this class of compounds.

Ligand MoietyInteraction TypeInteracting Residue(s) in PI3KγReference
Morpholine OxygenHydrogen BondVal882 (backbone NH) acs.org
2-Amino Group of PyridineHydrogen BondAsp836 (carboxyl) acs.org
2-Amino Group of PyridineHydrogen BondAsp841 (carboxyl) acs.org
2-Amino Group of PyridineHydrogen BondAsp964 (carboxyl) acs.org

This well-defined hydrogen bonding network, particularly the hinge-binding interaction of the morpholine and the multi-point contacts of the 2-aminopyridine group, is a hallmark of this scaffold's interaction profile and a primary driver of its high affinity for targets like PI3K. acs.org

Conformational Analysis of the this compound Moiety

Conformational analysis is critical for understanding the three-dimensional structure of the this compound moiety and how its shape influences molecular interactions. The flexibility of the morpholine ring and its connection to the pyridine core allow the molecule to adopt various spatial arrangements, or conformers. The methyl group on the morpholine ring further influences the preferred conformations due to steric effects.

The morpholine ring typically exists in a chair conformation, which is its most stable form. However, boat and twist-boat conformations are also possible and may become relevant upon binding to a biological macromolecule. The orientation of the morpholine ring relative to the pyridine ring is defined by the torsion angles of the connecting bonds. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. Experimental techniques like Variable Temperature Nuclear Magnetic Resonance (VT NMR) can be used to study the conformational dynamics of similar molecules in solution, revealing the relative stability of different isomers and the energy required for their interconversion.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties of the this compound scaffold. These calculations are used to determine the optimized molecular geometry, including precise bond lengths and angles, and to analyze the electronic distribution within the molecule.

Key parameters derived from QM calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), such as the nitrogen atoms of the pyridine and amine groups, which can act as hydrogen bond acceptors, and electron-poor regions (positive potential), like the amine hydrogens, which can act as hydrogen bond donors.

For related aminopyridine derivatives, DFT calculations have been successfully used to correlate computed geometrical parameters with X-ray diffraction data and to assign vibrational frequencies observed in IR and Raman spectra. nih.govnih.gov

Table 1: Illustrative Geometric Parameters from DFT Calculations on a Related Aminopyridine Structure Data presented is for a similar compound, 2-amino-3-methyl-5-nitropyridine, to demonstrate typical QM calculation outputs. nih.gov

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC2–C31.420 Å
Bond LengthN1–C21.34 Å
Bond LengthN1–C61.32 Å
Bond AngleC2–N1–C6118.5°
Bond AngleC3–C2–N7119.2°

Molecular Dynamics Simulations for Dynamic Interaction Characterization

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. mdpi.com For the this compound scaffold, MD simulations can characterize its dynamic interactions with a biological target, such as a protein receptor or enzyme, in a simulated physiological environment.

Starting with a docked pose of the ligand in the protein's binding site, an MD simulation calculates the forces on each atom and tracks their movements over time, typically on the nanosecond to microsecond scale. This provides a detailed picture of:

Binding Stability: The simulation can assess whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to quantify its stability.

Key Interactions: MD simulations reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The persistence of these interactions throughout the simulation highlights their importance for binding affinity.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations capture this induced fit process, showing how the binding partners adapt to each other to form a stable complex. nih.gov

Solvent Effects: By explicitly including water molecules in the simulation, MD can accurately model the role of solvent in mediating or competing with ligand-protein interactions.

In studies of similar kinase inhibitors, MD simulations have been crucial in validating docking results and identifying the specific amino acid residues that are critical for binding. nih.gov

Table 2: Example of Key Interacting Residues Identified via MD Simulations for a Pyrimidin-2-amine Kinase Inhibitor Data is for a related class of inhibitors to illustrate typical MD simulation findings. nih.gov

Interaction TypeKey Protein ResiduesRole in Binding
ElectrostaticLys33, Asp145Form crucial polar interactions influencing bioactivity.
NonpolarIle10Contributes to binding potency through hydrophobic contact.

Biophysical Characterization of Molecular Binding (In Vitro)

Biophysical techniques are essential for experimentally validating computational predictions and quantitatively characterizing the binding of the this compound scaffold to its target macromolecule.

Kinetic and Thermodynamic Studies of Ligand-Macromolecule Association

Kinetic and thermodynamic studies provide quantitative data on the binding affinity and the forces driving the association between a ligand and its target. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and radioligand binding assays are commonly used.

Binding Affinity (Kd): The dissociation constant (Kd) is a measure of binding strength, with lower values indicating a stronger interaction. Radioligand binding assays, for instance, can determine the Kd by measuring the concentration of a radiolabeled ligand required to occupy 50% of the target receptors. Studies on similar scaffolds for imaging α-synuclein have used this method to demonstrate potent binding with Kd values in the low nanomolar range. mdpi.com

Kinetics (kon, koff): SPR measures the association rate (kon) and dissociation rate (koff) of the binding event in real-time. This kinetic profile is crucial for understanding the ligand's residence time on its target.

Thermodynamics (ΔH, ΔS): ITC directly measures the heat released or absorbed during binding, allowing for the determination of the change in enthalpy (ΔH) and entropy (ΔS). This reveals whether the binding is driven by favorable enthalpic interactions (like hydrogen bonds) or by an increase in entropy (often due to the hydrophobic effect).

Table 3: Illustrative Binding Affinity Data for a Novel Radioligand Scaffold Data is for a related N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold to demonstrate typical binding assay results. mdpi.com

TargetLigandBinding Affinity (Kd)
PD Brain Tissue[125I]8i5 nM
LBD-amplified Fibrils[125I]8i5 nM

Spectroscopic Investigations of Binding Events (e.g., NMR, Fluorescence)

Spectroscopic methods can confirm binding and provide structural information about the ligand-macromolecule complex in solution.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for studying binding interactions. Techniques like saturation transfer difference (STD) NMR can identify which protons on the ligand are in close contact with the protein. Chemical shift perturbation (CSP) experiments monitor changes in the protein's NMR spectrum upon ligand addition to map the binding site.

Fluorescence Spectroscopy: If the target protein or the ligand has intrinsic fluorescence, binding can often be detected by changes in the fluorescence signal (e.g., intensity or wavelength). Fluorescence quenching or enhancement upon complex formation can be used to determine binding constants. This has been observed in studies of vanadium complexes where ligand binding leads to fluorescence quenching. researchgate.net

Structural Elucidation of Ligand-Bound Complexes (e.g., X-ray crystallography)

X-ray crystallography provides the most detailed, high-resolution structural information about how a ligand binds to its macromolecular target. nih.gov By determining the three-dimensional structure of the ligand-bound complex at an atomic level, it is possible to visualize the precise orientation of the ligand in the binding pocket and identify all key intermolecular interactions.

For scaffolds containing a morpholine moiety, X-ray crystallography has been instrumental in demonstrating the crucial role of the morpholine oxygen. In numerous complexes with protein kinases, this oxygen atom is observed to form a critical hydrogen bond with a backbone NH group in the hinge region of the enzyme, anchoring the inhibitor in place. acs.org Similarly, the 2-aminopyridine group is often seen forming hydrogen bonds with acidic residues like aspartate in the active site. acs.org These detailed structural insights are invaluable for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity. acs.org

Table 4: Common Hydrogen Bond Interactions for Morpholine-Pyridine Scaffolds Observed in X-ray Crystal Structures This table summarizes typical interactions observed for related compounds in kinase binding sites. acs.org

Ligand MoietyInteracting Protein Residue (Example)Type of Interaction
Morpholine OxygenValine (backbone NH)Hydrogen Bond
2-Amine GroupAspartate (side chain COOH)Hydrogen Bond / Salt Bridge
Pyridine NitrogenAspartate (side chain COOH)Hydrogen Bond

Theoretical Chemistry and Mechanistic Insights into Chemical Reactivity

Electronic Properties and Aromaticity of the Pyridin-2-amine System

The pyridin-2-amine scaffold is an aromatic system where the electronic properties are governed by the interplay between the electronegative ring nitrogen and the exocyclic amino group. The pyridine (B92270) ring is inherently electron-deficient (a π-deficient heterocycle) due to the nitrogen atom's inductive effect, which deactivates the ring towards electrophilic aromatic substitution. rsc.org

In the case of 5-(3-Methylmorpholino)pyridin-2-amine, two key substituents modulate the electronic landscape of the pyridine ring:

2-Amino Group: The amino group at the C2 position is a powerful π-electron-donating group through resonance. The lone pair of the amino nitrogen can delocalize into the pyridine ring, increasing the electron density, particularly at the ortho and para positions (C3, C5, and the ring nitrogen). This donation partially counteracts the electron-withdrawing nature of the ring nitrogen.

5-(3-Methylmorpholino) Group: The morpholino substituent at the C5 position is primarily an electron-donating group. The nitrogen atom of the morpholine (B109124) ring can donate its lone pair electrons into the pyridine system via resonance, further increasing the electron density of the ring. The methyl group on the morpholine ring has a minor inductive electron-donating effect.

The aromaticity of the pyridin-2-amine system is a subject of detailed computational study. Aromaticity is often quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net For the parent pyridine, these indices confirm its aromatic character, though slightly less so than benzene. The introduction of a strong π-donating amino group can slightly alter the bond length alternation and the ring current, thus subtly modifying the aromaticity indices. researchgate.net Generally, electron-donating groups tend to slightly decrease the aromaticity of the pyridine ring as measured by some indices due to increased electron delocalization that can lead to greater bond length variation. researchgate.net

PropertyDescriptionInfluence on this compound
π-Electron Distribution The pyridine ring is π-deficient. The 2-amino and 5-morpholino groups are π-donors, increasing electron density on the ring.Enhanced nucleophilicity of the ring compared to unsubstituted pyridine.
Aromaticity (HOMA/NICS) Quantitative indices for aromatic character. Pyridine is aromatic. researchgate.netExpected to be strongly aromatic, with minor perturbations from substituents. researchgate.net
Dipole Moment The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms and their lone pairs.The direction and magnitude are influenced by the orientation of the morpholino group.
Basicity (pKa) The ring nitrogen is basic (pKa of pyridine is ~5.2). The exocyclic amino groups are also basic.The pKa of the ring nitrogen is likely increased by the electron-donating substituents.

Reaction Mechanism Studies Related to Synthesis and Transformation Pathways

The synthesis of this compound would likely proceed through established mechanisms for the functionalization of pyridine rings. A plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine.

A common strategy for the synthesis of 2-aminopyridines is the Chichibabin reaction, which involves the amination of pyridine with sodium amide. youtube.com However, for a more substituted derivative like the target compound, a more regioselective pathway is generally preferred. One such pathway could involve:

Introduction of the Amino Group: Starting with a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 2-position, the amino group can be introduced via an SNAr reaction. The mechanism for SNAr on pyridines is well-established and proceeds via a Meisenheimer-like intermediate. stackexchange.comechemi.comquimicaorganica.org The attack of a nucleophile is favored at the C2 and C4 positions because the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization. stackexchange.comechemi.comquimicaorganica.orgyoutube.com

Introduction of the Morpholino Group: Similarly, the morpholino group can be introduced at the C5 position via an SNAr reaction on a pyridine ring with a leaving group at that position.

A potential synthetic pathway could start from 2-amino-5-bromopyridine (B118841). The reaction with 3-methylmorpholine (B1346471), likely catalyzed by a palladium-based catalyst (e.g., Buchwald-Hartwig amination), would form the C-N bond at the C5 position. The mechanism of such cross-coupling reactions involves oxidative addition, ligand exchange, and reductive elimination steps.

Reaction StepReaction TypeKey Mechanistic Features
Amination of 2-halopyridine Nucleophilic Aromatic Substitution (SNAr)Formation of a stabilized Meisenheimer intermediate. stackexchange.comechemi.comquimicaorganica.org
Coupling of 2-amino-5-bromopyridine with 3-methylmorpholine Buchwald-Hartwig AminationCatalytic cycle involving a Pd(0)/Pd(II) species.
Electrophilic Halogenation Electrophilic Aromatic Substitution (SEAr)Generally difficult on pyridines unless strongly activated; proceeds via a Wheland intermediate.

Computational Predictions of Reactivity and Selectivity in Solution and Solid State

While specific computational studies on this compound are not prevalent in the literature, density functional theory (DFT) and other quantum chemical methods are powerful tools for predicting its reactivity and selectivity.

Reactivity and Selectivity:

Molecular Electrostatic Potential (MEP) Maps: An MEP map would visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the most negative potential (red/yellow regions) would likely be located on the ring nitrogen and the oxygen of the morpholino group, indicating their susceptibility to electrophilic attack or protonation. The exocyclic amino nitrogen would also be a site of negative potential.

Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO would likely be localized on the electron-rich aminopyridine ring, indicating its role as an electron donor in reactions. The LUMO would be distributed over the aromatic system, indicating where a nucleophile would attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites for electrophilic, nucleophilic, and radical attack.

Solid State Predictions:

Crystal Structure Prediction: Computational methods can be used to predict the most stable crystal packing arrangements. This involves exploring the potential energy surface for different intermolecular orientations.

Intermolecular Interactions: In the solid state, the molecule's structure would be influenced by hydrogen bonding (e.g., between the amino group and the morpholino oxygen of a neighboring molecule) and π-π stacking of the pyridine rings. Quantum Theory of Atoms in Molecules (QTAIM) analysis can characterize these non-covalent interactions.

Computational MethodPredicted PropertyRelevance to this compound
DFT (e.g., B3LYP/6-31G*) Optimized geometry, MEP, FMOs, vibrational frequencies.Provides insights into the molecule's structure, reactivity sites, and spectroscopic signatures.
QTAIM Bond critical points, electron density at critical points.Characterizes the nature of covalent and non-covalent bonds, including hydrogen bonds.
NICS Calculations Aromaticity of the pyridine ring. semanticscholar.orgQuantifies the aromatic character and the influence of substituents. semanticscholar.orgnih.gov

Solvent Effects on Chemical Behavior and Conformational Preferences

The chemical behavior and conformational preferences of this compound are expected to be significantly influenced by the solvent environment.

Solvatochromism: The UV-Vis absorption spectrum of this compound is likely to exhibit solvatochromism, where the position of the absorption maxima shifts with solvent polarity. wikipedia.org This is due to changes in the relative stabilization of the ground and excited states by the solvent. For aminopyridines, which have a significant change in dipole moment upon electronic excitation, a bathochromic (red) shift is often observed in more polar solvents (positive solvatochromism). nih.gov

Conformational Preferences: The 3-methylmorpholino group is not planar and can adopt different conformations (e.g., chair, boat). The relative energies of these conformers and the rotational barrier around the C5-N(morpholino) bond can be influenced by the solvent. nih.gov

Polar Solvents: Polar solvents may stabilize more polar conformers. Hydrogen-bonding solvents can specifically interact with the morpholino oxygen and the amino group, potentially locking the molecule into a preferred conformation. nih.gov

Nonpolar Solvents: In nonpolar solvents, intramolecular interactions, such as a weak hydrogen bond between the amino group and the morpholino oxygen, might play a more significant role in determining the preferred conformation.

Reactivity: Solvent can influence reaction rates and selectivity. For instance, in SNAr reactions, polar aprotic solvents are often used to solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction. For reactions involving charged intermediates, polar solvents that can stabilize these intermediates will increase the reaction rate.

Solvent PropertyEffect on Chemical BehaviorExample
Polarity/Dielectric Constant Influences reaction rates and equilibria by stabilizing charged or polar species. Affects UV-Vis absorption maxima (solvatochromism). wikipedia.orgIncreased rate of SNAr in polar solvents. Red shift in UV-Vis spectrum with increasing polarity. nih.gov
Hydrogen Bonding Capacity Specific solvation of the amino group, ring nitrogen, and morpholino oxygen, affecting reactivity and conformational equilibria. nih.govProtic solvents can protonate the basic sites, altering the nucleophilicity of the molecule.
Viscosity Can affect the rates of diffusion-controlled reactions.Less significant for most common reaction types but can play a role in photochemical processes.

Future Directions in Research on Pyridin 2 Amine and Morpholine Scaffolds

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of synthesizing pyridin-2-amine and morpholine (B109124) derivatives is geared towards greener, more efficient, and versatile chemical processes. Traditional methods are often being replaced by modern strategies that reduce waste, shorten reaction times, and improve yields.

For morpholine scaffolds, a significant advancement lies in the move away from inefficient multi-step procedures. nih.gov A noteworthy sustainable approach involves a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate. nih.govchemrxiv.org This method not only simplifies the synthesis but also avoids the use of metal hydrides associated with traditional routes, such as those using chloroacetyl chloride. chemrxiv.org

For the pyridin-2-amine core, research is focused on catalyst-mediated and multi-component reactions (MCRs) that construct the heterocyclic ring in a single step from simple precursors. nih.govnih.gov Solvent-free, one-pot reactions are particularly promising, offering a cleaner and faster method for producing a variety of 2-aminopyridine (B139424) derivatives. nih.gov Other advanced strategies include the aza-Diels-Alder reaction, which uses enamines and triazines to construct the pyridine (B92270) ring, and various transition-metal-catalyzed cyclizations. nih.govrsc.org These methods provide access to highly functionalized pyridines that were previously difficult to synthesize. iipseries.org

Table 1: Comparison of Synthetic Methodologies for Morpholine and Pyridin-2-amine Scaffolds

Scaffold Traditional Method Novel Sustainable/Efficient Method Key Advantages
Morpholine Annulation of 1,2-amino alcohols with chloroacetyl chloride followed by reduction. chemrxiv.org One/two-step redox-neutral protocol using ethylene sulfate. nih.govchemrxiv.org Fewer steps, avoids metal hydrides, improved safety and environmental profile. chemrxiv.org
Pyridin-2-amine Chichibabin reaction (reaction of pyridine with sodium amide). dicp.ac.cn Multi-component reactions (MCRs) under solvent-free conditions. nih.gov High efficiency, atom economy, operational simplicity, access to diverse derivatives. nih.gov
Pyridin-2-amine Stepwise linear synthesis. nih.gov Catalyst-mediated one-pot condensation or aza-Diels-Alder reactions. nih.govnih.gov Shorter reaction times, good to high yields, access to complex fused-ring systems. nih.gov

Advanced Computational Design Principles for Modulating Molecular Interactions

The rational design of novel compounds is increasingly driven by sophisticated computational tools that predict and analyze molecular interactions with high precision. These in silico methods allow researchers to prioritize synthetic targets, saving significant time and resources.

Structure-based drug design (SBDD) is a cornerstone of this approach, utilizing high-resolution crystal structures of target proteins to guide the design of potent and selective inhibitors. acs.org For instance, computational docking can be used to predict the binding orientation and estimate the interaction energy of novel pyridine derivatives within an enzyme's active site. nih.gov This information helps in understanding the structure-activity relationships (SAR) that govern a compound's biological effects. nih.gove3s-conferences.org

Beyond simple docking, advanced methods like Free Energy Perturbation (FEP+) and machine-learning (ML) models are being employed to more accurately predict binding affinities across large virtual libraries. acs.org Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, providing insights into the stability of interactions over time and the role of solvent molecules. researchgate.net For example, MD simulations have been used to examine the dynamic interactions between pyridine-based thiadiazole derivatives and the COX-2 protein. researchgate.net Furthermore, techniques like density functional theory (DFT) are used to calculate the electronic properties, such as HOMO and LUMO energy orbitals, of morpholine-based probes to understand their fluorescent behavior. nih.gov

Table 2: Application of Computational Methods in Scaffold-Based Design

Computational Method Application Scaffold Example Reference
Computational Docking Predicts binding pose and calculates interaction energy. Pyridine derivatives as CDK2 inhibitors. nih.gov
Structure-Based Drug Design (SBDD) Uses protein structure to guide inhibitor design. Pyridine-based 15-PGDH inhibitors. acs.org
Molecular Dynamics (MD) Simulations Examines the dynamic stability of ligand-protein interactions. Pyridine-thiadiazole derivatives targeting COX-2. researchgate.net
Density Functional Theory (DFT) Calculates electronic properties (e.g., HOMO/LUMO energies). Morpholine-functionalized fluorescent probes. nih.gov
Free Energy Perturbation (FEP+) Provides high-accuracy prediction of binding potencies. Novel 15-PGDH inhibitors. acs.org

Exploration of New Chemical Space Based on the Core Structure

Expanding beyond simple derivatives, future research is focused on significantly modifying the pyridin-2-amine and morpholine cores to access novel chemical space and discover compounds with new biological functions. This involves strategies like molecular hybridization and scaffold hopping.

Molecular hybridization involves combining the core scaffold with other pharmacologically important moieties to create new hybrid structures with potentially synergistic or novel activities. mdpi.comnih.gov For example, new pyridine hybrids have been developed by fusing the pyridine ring with pyran, pyrimidine, or pyrazole (B372694) rings to create potent anticancer agents. nih.gov

Scaffold hopping involves replacing the central core while retaining the key pharmacophoric elements. A compelling example is the successful replacement of the pyridine core in a series of antimalarial 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) ring. nih.gov This modification led to a novel class of 3,5-diaryl-2-aminopyrazines with potent oral antimalarial activity, demonstrating that subtle changes to the core heterocycle can lead to significant improvements in biological properties. nih.gov These explorations are guided by extensive structure-activity relationship (SAR) studies, which systematically probe how structural changes impact a molecule's function. nih.gov

Applications in Chemical Biology Research Tools and Probes

Beyond therapeutic applications, pyridin-2-amine and morpholine scaffolds are being increasingly developed as sophisticated tools and probes for chemical biology research. Their unique physicochemical properties make them ideal for creating sensors that can visualize and track biological processes within living cells.

The morpholine moiety is particularly valuable for designing fluorescent probes that target acidic organelles like lysosomes. acs.org The tertiary amine of the morpholine ring can be protonated in acidic environments, a property that can be harnessed to trigger a fluorescent response. nih.gov For instance, researchers have designed morpholine-functionalized carbon dots that act as highly selective probes for lysosomal imaging. acs.org In these systems, the morpholine group serves as a specific targeting unit. acs.org

Other innovative designs include morpholine-functionalized BODIPY dyes that exhibit unusual pH-dependent fluorescence. nih.govresearchgate.net In these probes, the electronic properties are manipulated so that fluorescence is quenched in acidic conditions and high in basic conditions, a reverse of the typical mechanism. nih.govresearchgate.net This is achieved by controlling the photo-induced electron transfer (PET) between the morpholine unit and the fluorescent dye. nih.gov Similarly, morpholine-containing carbazole (B46965) derivatives have been synthesized to study binding interactions with biological macromolecules like DNA and human serum albumin (HSA), serving as probes for biophysical studies. tandfonline.com

Table 3: Morpholine-Based Chemical Biology Probes

Probe Type Core Components Application Mechanism/Function
Lysosomal Imaging Probe Carbon Dots, Polyethylenimine (PEI), Morpholine (ML) Highly selective imaging of lysosomes in live cells. acs.org Morpholine acts as a lysosome-targeting group. acs.org
pH-Sensitive Probe BODIPY Dye, Morpholine Detection of intracellular pH changes. nih.govresearchgate.net Fluorescence is modulated by pH-dependent photo-induced electron transfer (PET). nih.gov
Biophysical Probe Carbazole, Morpholine Studying interactions with DNA and Human Serum Albumin (HSA). tandfonline.com Binds to the minor groove of DNA, allowing for investigation of molecular interactions. tandfonline.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-(3-Methylmorpholino)pyridin-2-amine, and how is reaction progress monitored?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 6-nitro-3-pyridyl derivatives are reacted with morpholine analogs under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by 1H^1\text{H}-NMR (600 MHz, DMSO-d6_6) and LCMS-ESI for mass validation .

Q. Which analytical techniques ensure structural fidelity and purity of this compound?

  • Methodological Answer : High-resolution 1H^1\text{H}-NMR (600 MHz) in deuterated solvents (e.g., DMSO-d6_6) confirms regiochemistry and substitution patterns. LCMS-ESI validates molecular weight (e.g., m/z 263 [M+H]+^+), while HPLC (>98% purity) ensures batch consistency. Elemental analysis (C, H, N) further corroborates composition .

Q. What in vitro assays are standard for evaluating this compound’s biological activity?

  • Methodological Answer : PI3K/mTOR kinase inhibition assays (IC50_{50} determination) using recombinant enzymes and ATP-competitive binding assays are primary screens. Cell viability is tested in cancer cell panels (e.g., OVCAR-3, MDA-MB-231) via MTT or CellTiter-Glo assays. Selectivity is validated against kinase panels (≥300 kinases) to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for dual PI3K/mTOR inhibition?

  • Methodological Answer : Key modifications include:

  • Morpholino substituents : Replacing 3-methylmorpholino with 3,5-dimethylmorpholino enhances mTORC1/2 inhibition (e.g., PQR626, IC50_{50} <10 nM) .
  • Pyridine core fluorination : Introducing difluoromethyl groups (as in PQR530) improves metabolic stability and brain penetrance .
  • 3D-QSAR modeling : MOE or Schrödinger Suite predicts steric/electronic requirements for binding to PI3Kα’s hydrophobic pocket .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic (PK) variability. Address via:

  • Microsomal stability assays : Identify metabolic hotspots (e.g., cytochrome P450 liabilities) .
  • Pharmacodynamic biomarkers : Measure p-Akt (Ser473) or p-S6K in tumor biopsies to confirm target engagement .
  • Xenograft studies : Use orthotopic or patient-derived xenograft (PDX) models to mimic human tumor microenvironments .

Q. What pharmacokinetic parameters are critical for enhancing brain penetration in neurological cancer models?

  • Methodological Answer :

  • LogP and PSA : Optimal ranges (LogP 2–4, PSA <90 Å2^2) improve blood-brain barrier (BBB) permeability. PQR530 achieves brain-to-plasma ratios >0.5 via passive diffusion .
  • P-glycoprotein efflux : Assess using MDCK-MDR1 cells; structural modifications (e.g., reducing H-bond donors) minimize efflux .
  • In vivo PK/PD : Measure free brain concentrations via microdialysis and correlate with tumor regression in glioblastoma models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.